![molecular formula C8H17NO B1288784 (1-Ethylpiperidin-2-yl)methanol CAS No. 30727-20-9](/img/structure/B1288784.png)
(1-Ethylpiperidin-2-yl)methanol
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Overview
Description
(1-Ethylpiperidin-2-yl)methanol, also known as 1-ethylpiperidine-2-methanol, is an organic compound with a molecular formula of C6H15NO. It is a colorless liquid with a boiling point of 111 °C and a melting point of -24 °C. It is an aromatic compound with a pungent odor and has a wide range of industrial and laboratory applications.
Scientific Research Applications
Catalytic Applications
- Catalytic Addition of Diethylzinc to Benzaldehyde : Research conducted by Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) describes the synthesis of novel chiral ligands, including variations of piperidinylmethanol, for catalytic addition of diethylzinc to benzaldehyde. This research highlights the unique behavior of these ligands in controlling the stereochemistry of reactions, indicating potential applications in asymmetric synthesis (Alvarez-Ibarra et al., 2010).
Methanol Conversion and Synthesis
- Conversion of Methanol to Methoxymethanol : Johnson and Stanley (1991) explored the conversion of methanol to methoxymethanol, a molecule with little prior research. This study, using gas chromatography and spectroscopy, offers insights into the molecular structure and potential applications of methoxymethanol, a product of methanol reaction (Johnson & Stanley, 1991).
Methanol as a Chemical Feedstock
- Methanol-to-Hydrocarbons Process : Yarulina, Chowdhury, Meirer, Weckhuysen, and Gascón (2018) discuss the methanol-to-hydrocarbons process, highlighting its importance in producing chemicals like ethylene, propylene, and aromatics. This review emphasizes recent advances in understanding the mechanistic aspects of this process, relevant to chemical synthesis from methanol (Yarulina et al., 2018).
Chemical Synthesis and Characterization
- Synthesis of Bipyridine Analogues : Schweifer, Zolle, Wuggenig, Mereiter, and Hammerschmidt (2010) synthesized bipyridine analogues, starting from a compound related to piperidinylmethanol. This research contributes to the field of organometallic chemistry and offers potential applications in synthesizing complex molecules (Schweifer et al., 2010).
Environmental and Energy Applications
- Methanol in Renewable Energy : The study by Leonzio, Zondervan, and Foscolo (2019) on methanol production via CO2 hydrogenation offers insights into using methanol as a sustainable energy source. Their research focuses on reactor performance and could contribute to the development of cleaner energy technologies (Leonzio et al., 2019).
Biomolecular Research
- Influence of Methanol on Lipid Dynamics : A study by Nguyen, DiPasquale, Rickeard, Stanley, Kelley, and Marquardt (2019) explores the effects of methanol on lipid dynamics. Their findings suggest that methanol can significantly influence the structure-function relationship in biological membranes, which is crucial for understanding cell survival and protein reconstitution (Nguyen et al., 2019).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of drugs .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
properties
IUPAC Name |
(1-ethylpiperidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-4-3-5-8(9)7-10/h8,10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVURQLJNIQBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309512 |
Source
|
Record name | 1-Ethyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30727-20-9 |
Source
|
Record name | 1-Ethyl-2-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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